molecular formula C17H16N2OS B2640883 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole CAS No. 862977-02-4

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole

Cat. No. B2640883
CAS RN: 862977-02-4
M. Wt: 296.39
InChI Key: USMQMNWLMLJMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole” is a complex organic molecule that contains an isoquinoline and a benzo[d]thiazole moiety . Isoquinolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the elements are carbon and nitrogen. Benzo[d]thiazoles are also heterocyclic compounds, containing sulfur and nitrogen in the ring along with carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline and benzo[d]thiazole rings. One common method for synthesizing isoquinolines is the Pictet-Spengler reaction . The synthesis of benzo[d]thiazoles often involves the reaction of 2-aminobenzenethiols with α-haloketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline and benzo[d]thiazole rings, connected by a two-carbon chain. The isoquinoline ring is a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The benzo[d]thiazole ring is also bicyclic, consisting of a benzene ring fused to a thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence of polar or nonpolar groups, and its melting point would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-20-14-7-4-8-15-16(14)18-17(21-15)19-10-9-12-5-2-3-6-13(12)11-19/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMQMNWLMLJMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole

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